molecular formula C16H18N2S B2690708 1-(Biphenyl-4-yl)-3-propylthiourea CAS No. 851904-80-8

1-(Biphenyl-4-yl)-3-propylthiourea

Cat. No.: B2690708
CAS No.: 851904-80-8
M. Wt: 270.39
InChI Key: NHXKPBRAGNLSHJ-UHFFFAOYSA-N
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Description

1-(Biphenyl-4-yl)-3-propylthiourea is an organic compound that features a biphenyl group attached to a propylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Biphenyl-4-yl)-3-propylthiourea typically involves the reaction of biphenyl-4-yl isothiocyanate with propylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Biphenyl-4-yl)-3-propylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

1-(Biphenyl-4-yl)-3-propylthiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Biphenyl-4-yl)-3-propylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Biphenyl-4-yl)-3-methylthiourea
  • 1-(Biphenyl-4-yl)-3-ethylthiourea
  • 1-(Biphenyl-4-yl)-3-butylthiourea

Uniqueness

1-(Biphenyl-4-yl)-3-propylthiourea is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. The length and structure of the alkyl chain can affect the compound’s solubility, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

1-(4-phenylphenyl)-3-propylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S/c1-2-12-17-16(19)18-15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXKPBRAGNLSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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